molecular formula C10H19N3 B12116706 Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B12116706
M. Wt: 181.28 g/mol
InChI Key: JRHNEKDADPWGIA-UHFFFAOYSA-N
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Description

Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a pyrazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl or trimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The pyrazole ring is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

The compound is explored for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole: A simpler pyrazole derivative with similar biological activities.

    3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.

    4-Propyl-1H-pyrazole: A compound with a propyl group at a different position on the pyrazole ring.

Uniqueness

Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a nitrogen-containing organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propyl group attached to a trimethyl-substituted pyrazole moiety, contributing to its unique chemical properties. The presence of the pyrazole ring is significant for its biological activities, as pyrazole derivatives are known for their diverse pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects. For instance, certain pyrazole derivatives demonstrated significant activity against various microorganisms, indicating potential in treating infections .
  • Antioxidant Properties : The compound's structure may confer antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Pyrazole derivatives are often explored for their anti-inflammatory properties, making them candidates for treating inflammatory conditions.

The biological activity of this compound is likely mediated through specific molecular interactions:

  • Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory pathways or microbial metabolism, thus inhibiting their activity.
  • Receptor Modulation : It may bind to various receptors, modulating their functions and influencing cellular responses.

Case Studies and Research Findings

A variety of studies have evaluated the biological effects of pyrazole derivatives, including those structurally related to this compound:

StudyFindings
Xia et al. (2022)Identified significant antimicrobial activity in pyrazole derivatives against pathogens like Staphylococcus aureus and Candida albicans with MIC values ranging from 31.25 to 250 µg/mL .
Jin et al. (2022)Reported that certain pyrazole compounds exhibited potent antitumor activity with IC50 values indicating effective growth inhibition in cancer cell lines .
Fan et al. (2022)Found that specific pyrazole derivatives induced autophagy in lung cancer cell lines without causing apoptosis, suggesting a unique mechanism of action .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity using modern techniques such as continuous flow reactors and chromatography. Understanding the synthetic pathways is crucial for scaling production for therapeutic use.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3/c1-5-6-11-7-10-8(2)12-13(4)9(10)3/h11H,5-7H2,1-4H3

InChI Key

JRHNEKDADPWGIA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(N(N=C1C)C)C

Origin of Product

United States

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